Caulophine

描述

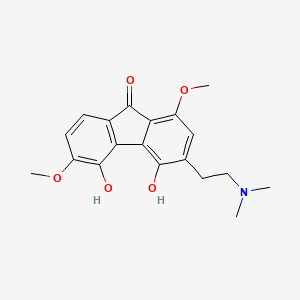

Caulophine is a naturally occurring fluorenone alkaloid isolated from the radix of Caulophyllum robustum. It is characterized by its chemical structure, which includes a 9H-fluoren-9-one core substituted by a 2-(dimethylamino)ethyl group at position 3, hydroxy groups at positions 4 and 5, and methoxy groups at positions 1 and 6 . This compound exhibits significant biological activities, including anti-myocardial ischemia effects .

准备方法

Caulophine can be extracted from the root of Caulophyllum robustum. The extraction process typically involves several steps, including solvent extraction, purification, and crystallization . The compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone

化学反应分析

Caulophine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a Bronsted base, capable of accepting a proton from a donor . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

科学研究应用

Introduction to Caulophine

This compound is a novel alkaloid derived from the roots of Caulophyllum species, particularly Caulophyllum robustum. It has garnered attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. This article explores the applications of this compound in scientific research, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Anti-Cancer Activity

Recent studies indicate that this compound exhibits significant anti-cancer properties by targeting the epidermal growth factor receptor (EGFR). This mechanism is crucial for inhibiting tumor growth and proliferation. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with cell survival and proliferation .

Cardioprotective Effects

This compound has been shown to possess anti-myocardial ischemia activity. Research involving rat models of acute myocardial ischemia (AMI) has revealed that this compound can mitigate cardiac dysfunction by improving biochemical parameters such as serum enzyme levels. This protective effect is believed to stem from its ability to enhance blood flow and reduce oxidative stress in cardiac tissues .

Anti-Inflammatory Properties

The compound also demonstrates potent anti-inflammatory effects. Studies have indicated that this compound can inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases. This action is particularly relevant in conditions such as sepsis, where inflammatory responses are detrimental to patient outcomes .

Case Study 1: Anti-Cancer Efficacy

In a study focusing on the anti-cancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers, confirming this compound's potential as an anti-cancer agent .

Case Study 2: Cardioprotective Mechanism

A pharmacokinetic study evaluated the effects of this compound on rats subjected to induced myocardial ischemia. The treatment group showed significant improvements in cardiac function and reduced levels of serum biomarkers associated with heart damage compared to controls .

Case Study 3: Anti-Inflammatory Action

In an experimental model of sepsis induced by lipopolysaccharide (LPS), administration of this compound significantly decreased mortality rates and reduced levels of inflammatory cytokines such as TNF-α and IL-1β in treated mice. These findings support its application in managing severe inflammatory conditions .

作用机制

Caulophine exerts its effects primarily through its interaction with cellular membranes and its ability to modulate calcium homeostasis. It has a high affinity for myocardial cell membranes, suggesting that it may exert bioactivity in the heart . This compound protects cardiomyocytes from oxidative and ischemic injury by acting as a calcium antagonist, reducing intracellular calcium concentration and preventing calcium overload . This antioxidative mechanism provides a basis for further development of this compound as a promising agent for treating coronary heart disease .

相似化合物的比较

Caulophine is unique among fluorenone alkaloids due to its specific substitution pattern and biological activities. Similar compounds include other fluorenone alkaloids such as magnoflorine and taspine derivatives . While these compounds also exhibit significant biological activities, this compound’s specific anti-myocardial ischemia activity and its ability to modulate calcium homeostasis set it apart .

Similar Compounds

Magnoflorine: A quaternary aporphine alkaloid with anti-inflammatory and antioxidant properties.

Taspine derivatives: Known for their pharmacological properties, including anti-inflammatory and wound-healing effects.

This compound’s unique chemical structure and biological activities make it a valuable compound for further research and development in various scientific fields.

生物活性

Caulophine is a novel fluorenone alkaloid extracted from the roots of Caulophyllum robustum Maxim, a plant traditionally used in Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly in cardiovascular protection and anti-inflammatory effects. Research indicates that this compound may serve as a potential therapeutic agent for various diseases, including ischemic heart disease and rheumatoid arthritis.

Cardiovascular Effects

Research has demonstrated that this compound exhibits protective effects on cardiomyocytes, particularly against caffeine-induced cellular injury. A study assessed the impact of this compound on calcium homeostasis in rat cardiomyocytes exposed to caffeine. Key findings include:

- Cell Viability : this compound treatment significantly increased cell viability in caffeine-injured cardiomyocytes.

- Biochemical Markers : Treatment reduced lactate dehydrogenase (LDH) activity and malondialdehyde (MDA) levels, indicating decreased cellular damage.

- Calcium Regulation : this compound effectively decreased total intracellular free calcium concentration and inhibited calcium release in response to caffeine, suggesting its role as a calcium antagonist .

Anti-Inflammatory Properties

In the context of rheumatoid arthritis (RA), this compound's parent plant, Caulophyllum robustum, has been studied for its anti-inflammatory effects. A metabolomic analysis revealed that the effective part of C. robustum regulates multiple metabolic pathways involved in inflammation:

- Metabolite Changes : Significant alterations in 16 metabolites were observed post-treatment with the effective part of C. robustum, impacting amino acid, vitamin, energy, and lipid metabolism pathways.

- Mechanism of Action : The compound demonstrated immunosuppressive properties, which may provide a basis for its therapeutic use in RA management .

Case Studies

-

Cardiomyocyte Protection Study :

- Objective : To evaluate this compound's protective effects against caffeine-induced cellular injury.

- Methodology : Rat cardiomyocytes were pre-treated with this compound before exposure to caffeine or potassium chloride (KCl). Cell viability was measured using the MTT assay.

- Results : this compound significantly enhanced cell viability and reduced markers of cellular injury (LDH and MDA) while effectively regulating intracellular calcium levels .

-

Metabolomic Profiling in RA Models :

- Objective : To explore the metabolic effects of C. robustum on collagen-induced arthritis in rats.

- Methodology : Urinary metabolic profiling was conducted using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry.

- Findings : The treatment led to the identification of 56 differential metabolites, indicating significant changes in metabolic pathways associated with inflammation and energy metabolism .

Summary of Biological Activities

属性

IUPAC Name |

3-[2-(dimethylamino)ethyl]-4,5-dihydroxy-1,6-dimethoxyfluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-20(2)8-7-10-9-13(25-4)15-16(17(10)21)14-11(18(15)22)5-6-12(24-3)19(14)23/h5-6,9,21,23H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCDKMMCPZJBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C2C(=C1O)C3=C(C2=O)C=CC(=C3O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。